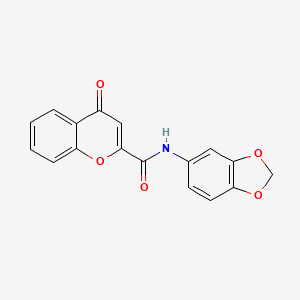

N-(1,3-benzodioxol-5-yl)-4-oxochromene-2-carboxamide

Description

N-(1,3-Benzodioxol-5-yl)-4-oxochromene-2-carboxamide is a heterocyclic compound featuring a benzodioxol group linked to a chromene-2-carboxamide scaffold. The benzodioxol moiety (1,3-benzodioxole) contributes to its lipophilic character, while the 4-oxochromene core introduces conjugated π-electron systems that may enhance binding interactions with biological targets. This compound is structurally distinct due to the combination of the bicyclic benzodioxol system and the chromene carboxamide framework, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

Molecular Formula |

C17H11NO5 |

|---|---|

Molecular Weight |

309.27 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C17H11NO5/c19-12-8-16(23-13-4-2-1-3-11(12)13)17(20)18-10-5-6-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,18,20) |

InChI Key |

BWLUMJMUEVJYDK-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-oxochromene-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and various activities supported by empirical data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 4-oxo-4H-chromene-3-carboxylic acid, followed by amide formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like dichloromethane under controlled conditions.

This compound exhibits its biological effects primarily through:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, which is crucial for halting cancer cell proliferation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, a vital mechanism for tumor suppression.

- Biochemical Pathway Interactions : It interacts with various enzymes and proteins, influencing signaling pathways associated with cell growth and survival.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : Research indicates that this compound shows significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated potent activity against Hep3B liver cancer cells, reducing α-fetoprotein (α-FP) secretion levels significantly compared to untreated controls .

| Cell Line | IC50 (µM) | α-FP Secretion (ng/ml) | Treatment Effect |

|---|---|---|---|

| Hep3B | 3.94 | 1625.8 | Significant reduction |

| Caco-2 | 9.12 | Not specified | Weak activity |

Antimicrobial Properties

In addition to anticancer effects, the compound has shown promising antimicrobial activity. It has been evaluated against various pathogens and demonstrated effectiveness in inhibiting bacterial growth, particularly Staphylococcus epidermidis .

Anti-inflammatory Effects

The benzodioxole moiety in the compound is associated with anti-inflammatory properties as well. Compounds containing this structure have been reported to exhibit anti-inflammatory activities alongside their anticancer effects .

Case Studies

- Study on Hepatocellular Carcinoma : A study investigated the effect of this compound on Hep3B cells. Results showed a marked decrease in cell viability and a significant reduction in tumor markers post-treatment.

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound effectively inhibited the growth of Staphylococcus epidermidis at low concentrations, showcasing its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (Compound 52) and N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (Compound 53)

- Structural Differences: These compounds replace the chromene ring with a quinoline system. The carboxamide linkage is retained, but the quinoline nitrogen alters electronic properties compared to the chromene’s oxygen atom.

- Synthesis :

- Bioactivity: Tested in MTT and SRB assays for cytotoxicity. 5) for biological effects .

N-[5-(1,3-Benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-4-oxochromene-2-carboxamide

- Structural Differences: Incorporates a thiophene ring substituted with benzodioxolmethyl, cyano, and methyl groups. The chromene-2-carboxamide core is retained.

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide (Capsaicin Analog)

- Structural Differences : Replaces the carboxamide with a sulfonamide group and substitutes the chromene with a benzene ring.

- Bioactivity : Demonstrated cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 32 µM), suggesting that benzodioxol derivatives with sulfonamide linkages retain biological activity despite structural simplification .

- Crystallography : The benzodioxol ring adopts an envelope conformation, influencing molecular packing via N–H⋯O and C–H⋯π interactions. Such packing behavior may correlate with stability and bioavailability .

N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide

- Structural Differences : A simpler benzamide analog lacking the chromene system.

- Physicochemical Properties : Molecular weight = 275.69 g/mol. The chlorine substituent may enhance electrophilicity and influence receptor binding compared to unsubstituted analogs .

Comparative Analysis Table

Key Observations

Impact of Heterocyclic Core: Quinoline-based analogs (Compounds 52/53) exhibit higher melting points (>200°C) compared to benzodioxol-chromene derivatives, likely due to stronger π-π stacking in the quinoline system .

Substituent Effects: Thiophene and Cyano Groups (): Increase molecular complexity, possibly improving selectivity but reducing synthetic yield. Chlorine (): Introduces electronegativity, which could modulate metabolism or target affinity.

The absence of bioactivity data for the target compound underscores the need for targeted assays to evaluate its efficacy relative to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.